Pexmetinib - 945614-12-0

Pexmetinib

Catalog Number: EVT-287454
CAS Number: 945614-12-0
Molecular Formula: C31H33FN6O3
Molecular Weight: 556.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pexmetinib (ARRY-614) is a small molecule kinase inhibitor with dual inhibitory activity. [, ] It functions as a potent, selective, and orally bioavailable inhibitor, primarily targeting two key signaling pathways: p38 mitogen-activated protein kinase (p38 MAPK) and Tie2. [, , ] These pathways play crucial roles in regulating inflammation, angiogenesis, and cell proliferation, making them significant targets for various therapeutic interventions. [, ] Pexmetinib's dual inhibitory action makes it a valuable tool in scientific research, particularly in oncology and immunology. [, ]

Mechanism of Action

Pexmetinib exerts its biological effects by inhibiting the p38 MAPK and Tie2 signaling pathways. [, , ]

  • Inhibition of p38 MAPK: Pexmetinib binds to p38α MAPK, stabilizing an inactive conformation and inhibiting its kinase activity. [] This inhibition disrupts downstream signaling cascades involved in inflammatory responses, cell proliferation, and survival. [, , ]
  • Inhibition of Tie2: Pexmetinib binds to the Tie2 receptor, preventing its activation by angiopoietin-2 (Ang-2). [] This inhibition disrupts Ang-2 mediated angiogenesis, invasion, and metastasis, particularly relevant in cancer research. [, ]
Applications
  • Oncology: Pexmetinib exhibits anti-tumor activity in preclinical models of various cancers, including myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), pancreatic cancer, and breast cancer. [, , , , ] Its dual inhibition of p38 MAPK and Tie2 disrupts key pathways involved in tumor growth, angiogenesis, and metastasis. [, ]
  • Immuno-oncology: Pexmetinib shows potential in enhancing the efficacy of immune checkpoint inhibitors (ICIs). [, ] By inhibiting p38 MAPK in tumor cells, it promotes T cell infiltration into the tumor microenvironment, overcoming a critical resistance mechanism to ICIs. [, ]
Introduction to Pexmetinib in Targeted Therapy

Historical Development and Rationale for Dual Kinase Inhibition

The discovery pathway of pexmetinib originated from systematic efforts to counteract the inflammatory microenvironment in myelodysplastic syndromes. Initial investigations identified angiopoietin-1 (Angpt-1) overexpression in high-risk MDS CD34+ stem-like cells as correlating with poor prognosis and reduced overall survival (median survival 16.7 months vs. 38.4 months in low Angpt-1 expressers; HR=2.1, p<0.001) [2] [6]. Simultaneously, researchers recognized p38 MAPK hyperactivation in MDS/AML bone marrow stroma, which drives myelosuppressive cytokine production (e.g., TNF-α, TGF-β) that suppresses normal hematopoiesis [6]. This dual pathogenic insight—Tie-2 promoting leukemic stem cell survival and p38 MAPK creating an inflammatory microenvironment—provided the rationale for developing a single agent capable of concurrently inhibiting both pathways.

Compound screening and optimization yielded pexmetinib as a potent dual inhibitor exhibiting half-maximal inhibitory concentrations (IC₅₀) of 1 nM against Tie-2, 35 nM against p38α, and 26 nM against p38β isoforms [4] [10]. Biochemical characterization confirmed its type II kinase inhibition mechanism, binding the inactive "DFG-out" conformation of both target kinases, which provides enhanced selectivity compared to type I ATP-competitive inhibitors [3] [10]. The compound's efficacy in primary patient specimens demonstrated dose-dependent suppression of leukemic proliferation (IC₅₀ 0.5-1 μM in KG1 and CMK AML cell lines) and, significantly, restoration of normal hematopoiesis in clonogenic assays—a rare dual effect where treatment increased hematopoietic colony formation by 40-65% in MDS samples while suppressing malignant clones [2] [6].

Unexpectedly, kinase profiling revealed potent "off-target" inhibition of ABL1 (IC₅₀=4 nM), including the treatment-resistant T315I gatekeeper mutant [1]. This serendipitous finding prompted therapeutic repurposing for tyrosine kinase inhibitor (TKI)-resistant chronic myeloid leukemia. Cellular models (Ba/F3 cells expressing BCR::ABL1-T315I) demonstrated selective cytotoxicity with IC₅₀=73 nM and therapeutic index >10, comparable to ponatinib [1]. Pexmetinib uniquely maintained activity against multiple imatinib-resistant mutants (G250E, Y253F, E255K/V), with biochemical assays showing <2-fold potency reduction against ABL1-T315I versus wild-type [1]. This polypharmacology profile positions pexmetinib as a multifaceted therapeutic agent addressing distinct hematologic malignancies through complementary mechanisms.

Table 1: Kinase Inhibition Profile of Pexmetinib [1] [4]

Kinase TargetIC₅₀ (nM)Biological Significance
Tie-21Blocks angiopoietin-mediated leukemic stem cell self-renewal
p38α35Suppresses pro-inflammatory cytokine production
p38β26Suppresses pro-inflammatory cytokine production
ABL1 (wild-type)4Inhibits BCR::ABL1 oncogenic signaling
ABL1-T315I mutant8Overcomes TKI resistance in CML
Arg (ABL2)10Modulates cytoskeletal reorganization
Lyn25Regulates B-cell receptor signaling
Hck26Influences myeloid cell function

Position within the p38 MAPK/Tie-2 Inhibitor Class

Pexmetinib occupies a distinctive niche within the kinase inhibitor landscape due to its dual targeting strategy and binding characteristics. Unlike sequential monotherapy or combination approaches, pexmetinib's single-molecule dual-inhibition offers synchronized pharmacokinetics and potentially reduced toxicity profiles. Among Tie-2 inhibitors, pexmetinib demonstrates exceptional potency (IC₅₀=1 nM), surpassing earlier developmental candidates like rebastinib (IC₅₀=15.2 nM) in enzymatic assays [4] [6]. Its simultaneous p38 MAPK inhibition differentiates it from selective Tie-2 inhibitors (e.g., AKB-9778) by concurrently addressing microenvironmental inflammation and leukemic stem cell survival—two interdependent pathological processes in MDS/AML [6].

Structurally, pexmetinib belongs to a specialized chemical class featuring an indole-urea pharmacophore that enables extensive hydrogen bonding with kinase targets. Docking studies reveal critical interactions: hydrogen bonds between the indole ring and Met318 in ABL1's hinge region, pi-stacking with Tyr253, and hydrophobic interactions with the P-loop [1]. This binding mode confers activity against the recalcitrant T315I mutation by avoiding direct interaction with the gatekeeper residue, instead utilizing compensatory interactions with the surrounding residues [1]. The DFG-out binding distinguishes pexmetinib from ATP-competitive p38 inhibitors (e.g., ralimetinib), potentially offering enhanced selectivity and reduced off-target effects.

Table 2: Comparative Analysis of Kinase Inhibitors in Hematologic Malignancies [1] [4] [6]

InhibitorPrimary TargetsT315I ActivityBinding ModeUnique Characteristics
PexmetinibTie-2, p38, ABL1Yes (IC₅₀=8 nM)Type II (DFG-out)Dual microenvironment/tumor targeting
PonatinibPan-BCR::ABL1YesType IICardiovascular toxicity concerns
AsciminibABL1 myristoyl siteYesAllostericNon-ATP competitive
Ralimetinibp38α/βNoType I (ATP-site)Selective p38 inhibition
AKB-9778Tie-2NoType IVascular normalization agent

The translational impact of pexmetinib is evidenced across multiple disease contexts. In Philadelphia chromosome-positive (Ph+) leukemias, it demonstrates efficacy against multiple TKI-resistant BCR::ABL1 mutants, with in vivo xenograft studies (KCL22-DasR cells) showing profound tumor growth inhibition comparable to ponatinib [1]. For MDS, pexmetinib reverses TNF-α-mediated hematopoietic suppression ex vivo and restores erythroid differentiation in primary patient samples [6]. Beyond hematologic malignancies, emerging preclinical data indicates activity in solid tumors, including inhibition of breast cancer-induced osteolysis through suppression of p38/STAT3/NFATc1 signaling and matrix metalloproteinase expression [8].

Formulation development has been integral to advancing pexmetinib's clinical application. Initial powder-in-capsule (PIC) formulations exhibited high pharmacokinetic variability (AUC CV% >50%) and excessive pill burden (12 capsules/day for 1200mg dose) [5]. Optimization yielded liquid-filled capsules (LFC) with 4-fold greater bioavailability than PIC and no food effect, addressing key delivery challenges and enabling sustained target coverage in clinical settings [5]. These pharmaceutical advancements complement the compound's unique target profile, positioning pexmetinib as a versatile therapeutic candidate with expanding clinical applications across oncology.

Table 3: Pexmetinib Synonyms and Identifiers

Chemical DesignationIdentifier/Synonym
IUPAC Name3-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-1-[(5-fluoro-2-{[1-(2-hydroxyethyl)-1H-indazol-5-yl]oxy}phenyl)methyl]urea
CAS Registry Number945614-12-0
SynonymsARRY-614, ARRY614
Molecular FormulaC₃₁H₃₃FN₆O₃
PubChem CID24765037
DrugBank AccessionDB16294
InChIKeyLNMRSSIMGCDUTP-UHFFFAOYSA-N

Properties

CAS Number

945614-12-0

Product Name

Pexmetinib

IUPAC Name

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[[5-fluoro-2-[1-(2-hydroxyethyl)indazol-5-yl]oxyphenyl]methyl]urea

Molecular Formula

C31H33FN6O3

Molecular Weight

556.6 g/mol

InChI

InChI=1S/C31H33FN6O3/c1-20-5-8-24(9-6-20)38-29(17-28(36-38)31(2,3)4)35-30(40)33-18-22-15-23(32)7-12-27(22)41-25-10-11-26-21(16-25)19-34-37(26)13-14-39/h5-12,15-17,19,39H,13-14,18H2,1-4H3,(H2,33,35,40)

InChI Key

LNMRSSIMGCDUTP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NCC3=C(C=CC(=C3)F)OC4=CC5=C(C=C4)N(N=C5)CCO

Solubility

Soluble in DMSO, not in water

Synonyms

ARRY614; ARRY-614; ARRY 614; Pexmetinib

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NCC3=C(C=CC(=C3)F)OC4=CC5=C(C=C4)N(N=C5)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.